1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol
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Overview
Description
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11BrO2 It features a cyclopropane ring substituted with a 4-bromo-3-methoxyphenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-methoxybenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or alkanes.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol can be compared to other similar compounds, such as:
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1-(3-Bromo-4-methoxyphenyl)cyclopropan-1-ol: The position of the bromine and methoxy groups is reversed, which can affect the compound’s reactivity and interactions with molecular targets.
1-(4-Bromo-3-methoxyphenyl)cyclopropane:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's structure, synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol. The compound features a cyclopropane ring attached to a phenolic structure that includes a bromine atom and a methoxy group. These functional groups are essential for its biological activity, influencing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves cyclopropanation of suitable precursors. The synthetic route can be outlined as follows:
- Preparation of Phenolic Precursor : A phenolic compound with bromine and methoxy substituents is synthesized.
- Cyclopropanation Reaction : The phenolic precursor undergoes cyclopropanation using appropriate reagents to form the desired cyclopropanol derivative.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Below is an overview of its key biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines, including:
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 (Lung Cancer) | <10 | Selective cytotoxicity observed |
A375 (Melanoma) | 5.7 | Notable cytotoxic capacity |
Hela (Cervical Cancer) | >30 | Limited activity compared to controls |
These results suggest that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell growth and survival.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Anticancer Efficacy Study : A study assessed the impact of this compound on A375 melanoma cells, reporting an IC50 value of 5.7 µM, indicating strong cytotoxic effects compared to standard chemotherapy agents.
- Antimicrobial Evaluation : Another investigation tested the compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at concentrations ranging from 10 to 50 µg/mL.
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIERYVGAVIAQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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